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Trial / Patient Reae, Neutropenia Reported Management
Source Population Incidence & Grade  Strategies
PEAK Imatinib-resistant Bezuclastinib +  15.2% (Grade 3+) Dose reductions; only 3
Phase 3 GIST Sunitinib subjects (1.5%)
[1] discontinued bezuclastinib
for lab abnormalities [1].

APEX Advanced Bezuclastinib Reported as a Not specified in the
Part1[2] Systemic Monotherapy treatment-related source.

Mastocytosis AE; Grade 3+

(AdvSM) events overall:

44% [2].

SUMMIT NonAdvanced Bezuclastinib No Grade 3/4 No dose reductions or
(100mg) Systemic Optimized events reported [3].  discontinuations reported
[3] Mastocytosis Formulation at this dose [3].

(NonAdvSM)
SUMMIT NonAdvanced Bezuclastinib Grade 4 event Dose reductions and
(150mg) Systemic Optimized reported (1 patient) discontinuation occurred
[3] Mastocytosis Formulation with the original [3]. Led to focus on 100mg

(NonAdvSM) formulation [3]. dose for registrational

trials [3].
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Detailed Experimental Context & Protocols

To properly interpret the safety data, it's essential to understand the design and objectives of the trials from

which it was derived.

e PEAK Trial (NCT not provided in search results)

o Objective: A global, blinded, randomized Phase 3 trial evaluating the efficacy and safety of
bezuclastinib in combination with sunitinib versus sunitinib alone in patients with imatinib-
resistant or intolerant Gastrointestinal Stromal Tumors (GIST) [1].

o Methodology: Patients were randomized to receive the combination or monotherapy. The
primary endpoint was Progression-Free Survival (PFS), with safety and tolerability as key
secondary endpoints. Safety was assessed by monitoring the incidence and severity of adverse
events, including hematological laboratory abnormalities like neutropenia [1].

e APEX Trial (NCT04996875)

o Objective: A registration-directed, global, open-label Phase 2 trial assessing bezuclastinib as
a monotherapy in patients with Advanced Systemic Mastocytosis (AdvSM) [4] [2].

o Methodology: In Part 1, patients were randomized to one of four dose levels (50, 100, or 200
mg twice daily, or 400 mg once daily) to determine the optimal dosing regimen. The primary
endpoint was Overall Response Rate, with safety and tolerability closely monitored [2].

e SUMMIT Trial (NCT not provided in search results)

o Obijective: A registration-directed, global, randomized, placebo-controlled Phase 2 trial
evaluating bezuclastinib in patients with NonAdvanced Systemic Mastocytosis (NonAdvSM)
[4] [3].

o Methodology: The trial included a Part 1A (original formulation) and Part 1B (optimized
formulation). Based on safety data from Part 1B, which showed a cleaner profile at 100mg
daily, this dose was selected for the registrational portion of the trial (Part 2) [3].

The following workflow summarizes the safety assessment process for neutropenia in these trials:
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Frequently Asked Questions for Researchers

Q: What is the clinical significance of the optimized formulation of bezuclastinib used in the SUMMIT
trial? A: The optimized formulation was developed to improve bioavailability. Clinical data showed that the
100 mg dose of this new formulation maintained efficacy while demonstrating a significantly improved
safety profile, with no Grade 3/4 neutropenia or related dose reductions in the NonAdvSM population. This

allowed it to be selected as the dose for the pivotal part of the trial [3].

Q: How does the safety profile of bezuclastinib compare to other KIT D816V inhibitors? A: A key
differentiator in development is bezuclastinib's design as a non-brain penetrant inhibitor. This is intended
to avoid central nervous system (CNS)-related side effects, such as cognitive events or intracranial

hemorrhage, which are associated with some other agents in this class [3].

Q: For a patient developing Grade 3 neutropenia on the bezuclastinib and sunitinib combination, what
is the recommended action? A: Based on the PEAK trial protocol and results, the primary management
strategy was dose reduction. This approach was effective, as very few patients (only 7.4% in the

combination arm) ultimately discontinued all study treatments due to treatment-related adverse events [1].

Need Custom Synthesis?
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[https://www.smolecule.com/products/b9102742#bezuclastinib-neutropenia-management-clinical-

trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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